molecular formula C12H7NO4 B12891547 2-(Furan-2-yl)-5-nitro-1-benzofuran CAS No. 89266-64-8

2-(Furan-2-yl)-5-nitro-1-benzofuran

Cat. No.: B12891547
CAS No.: 89266-64-8
M. Wt: 229.19 g/mol
InChI Key: IIXNXFBUBFQUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-5-nitro-1-benzofuran is an organic compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of a nitro group at the 5-position and a furan ring at the 2-position of the benzofuran core. Benzofurans are known for their diverse biological activities and are used in various fields including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-nitro-1-benzofuran typically involves the nitration of 2-(Furan-2-yl)-benzofuran. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position. The reaction conditions need to be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and safety. The use of advanced reactors and automated systems can help in maintaining precise control over reaction parameters, thereby improving the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5-nitro-1-benzofuran undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of sodium borohydride are typical methods.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 2-(Furan-2-yl)-5-amino-1-benzofuran.

    Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

2-(Furan-2-yl)-5-nitro-1-benzofuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5-nitro-1-benzofuran involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-benzofuran: Lacks the nitro group and may have different biological activities.

    5-Nitrobenzofuran: Lacks the furan ring at the 2-position and may exhibit different reactivity and properties.

    2-(Furan-2-yl)-5-amino-1-benzofuran: The amino derivative formed by the reduction of the nitro group.

Uniqueness

2-(Furan-2-yl)-5-nitro-1-benzofuran is unique due to the presence of both the furan and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

89266-64-8

Molecular Formula

C12H7NO4

Molecular Weight

229.19 g/mol

IUPAC Name

2-(furan-2-yl)-5-nitro-1-benzofuran

InChI

InChI=1S/C12H7NO4/c14-13(15)9-3-4-10-8(6-9)7-12(17-10)11-2-1-5-16-11/h1-7H

InChI Key

IIXNXFBUBFQUMA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.